5-Amino Uridine Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

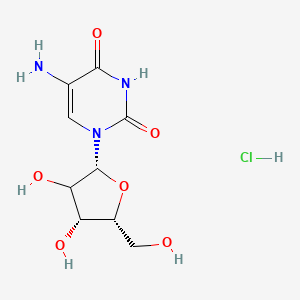

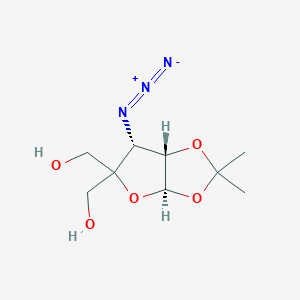

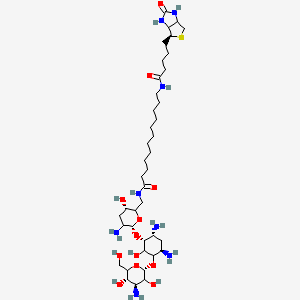

5-Amino Uridine Hydrochloride is a chemical compound with the empirical formula C9H13N3O6·HCl . It has a molecular weight of 295.68 .

Molecular Structure Analysis

The molecular structure of 5-Amino Uridine Hydrochloride consists of nine carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, six oxygen atoms, and one chlorine atom .Chemical Reactions Analysis

While specific chemical reactions involving 5-Amino Uridine Hydrochloride are not detailed in the search results, amines in general can undergo a variety of reactions. For instance, amines can be converted into alkenes by an elimination reaction .Wissenschaftliche Forschungsanwendungen

Uridine in Cellular Bioenergetics

Specific Scientific Field

Summary of the Application

Uridine, a pyrimidine nucleoside, maintains metabolic homeostasis during growth and cellular stress . It is crucial for mammalian cell energy needs and biosynthetic pathways such as ribosylation, glycosylation, redox metabolite generation, and nucleotide biosynthesis .

Methods of Application or Experimental Procedures

In ischemic cortical astrocytes, glucose deprivation-induced cellular stress was reversed with externally-sourced uridine . The maintenance of blood-mobilized uridine is orchestrated at the organism level .

Results or Outcomes

This research suggests that blocking uridine production, cancer cell uridine uptake, or nucleoside catabolism could starve some cancers and be promising directions for future research .

Uridine Derivatives as Antimicrobial and Anticancer Agents

Specific Scientific Field

Summary of the Application

Uridine derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties .

Methods of Application or Experimental Procedures

Uridine was modified with various aliphatic chains and aromatic groups to produce new derivatives as antimicrobial agents . All newly synthesized uridine derivatives were analyzed by spectral (NMR, FTIR, mass spectrometry), elemental, and physicochemical analyses .

Results or Outcomes

The tested compounds were more effective against fungal phytopathogens than bacterial strains, as determined by their in vitro antimicrobial activity . In addition, antiproliferative activity against Ehrlich ascites carcinoma (EAC) cells was investigated, and compound 6 (2′,3′-di- O -cinnamoyl-5′- O -palmitoyluridine) demonstrated promising anticancer activity .

Uridine as a Metabolic Regulator

Specific Scientific Field

Summary of the Application

Uridine, a pyrimidine nucleoside, is connected to the physiological hunger response and body temperature changes . It plays a crucial role in maintaining metabolic homeostasis during growth and cellular stress .

Methods of Application or Experimental Procedures

In a study, it was found that in ischemic cortical astrocytes, glucose deprivation-induced cellular stress was reversed with externally-sourced uridine . The maintenance of blood-mobilized uridine is orchestrated at the organism level .

Results or Outcomes

The research suggests that blocking uridine production, cancer cell uridine uptake, or nucleoside catabolism could starve some cancers and be promising directions for future research .

Uridine Derivatives as Intermediates in Nucleoside Syntheses

Specific Scientific Field

Summary of the Application

Uridine derivatives have been used as intermediates and precursors in a variety of nucleoside syntheses .

Methods of Application or Experimental Procedures

A one-pot technique was applied to the protected starting material generated from adenosine, guanosine, cytidine, and uridine to afford 5’-azido-5’-deoxyribonucleosides in high yields .

Results or Outcomes

The one-pot technique resulted in high yields of 5’-azido-5’-deoxyribonucleosides, which can be used as intermediates and precursors in a variety of nucleoside syntheses .

Safety And Hazards

Zukünftige Richtungen

While specific future directions for 5-Amino Uridine Hydrochloride are not detailed in the search results, it is known that uridine, a pyrimidine nucleoside, has potential applications in maintaining metabolic homeostasis during growth and cellular stress . This suggests that 5-Amino Uridine Hydrochloride could have potential applications in similar areas.

Eigenschaften

IUPAC Name |

5-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O6.ClH/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8;/h1,4-6,8,13-15H,2,10H2,(H,11,16,17);1H/t4-,5+,6?,8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVJCMJKVVJWAA-RMQALDHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675607 |

Source

|

| Record name | 5-Amino-1-[(2xi)-beta-D-threo-pentofuranosyl]pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino Uridine Hydrochloride | |

CAS RN |

116154-74-6 |

Source

|

| Record name | 5-Amino-1-[(2xi)-beta-D-threo-pentofuranosyl]pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![pentapotassium;[(2S,3S,4R,5R)-1-oxo-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1139714.png)